molecular formula C26H24N2O6 B13549370 (((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine

(((9H-Fluoren-9-yl)methoxy)carbonyl)glycyl-L-tyrosine

Cat. No.: B13549370
M. Wt: 460.5 g/mol
InChI Key: NCKBLVCKVPALHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid typically involves the protection of amino acids using the Fmoc group. The Arndt-Eistert protocol is a common method used, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale peptide synthesis techniques, which include the use of automated peptide synthesizers and solid-phase synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected amino acids.

Scientific Research Applications

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-(4-hydroxyphenyl)propanoic acid lies in its specific structure, which includes a hydroxyphenyl group. This structure provides unique properties that can be exploited in various chemical and biological applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H24N2O6/c29-17-11-9-16(10-12-17)13-23(25(31)32)28-24(30)14-27-26(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,33)(H,28,30)(H,31,32)

InChI Key

NCKBLVCKVPALHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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